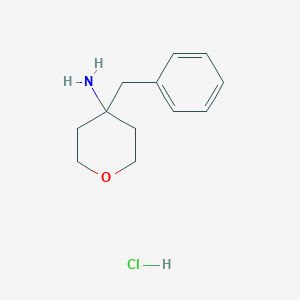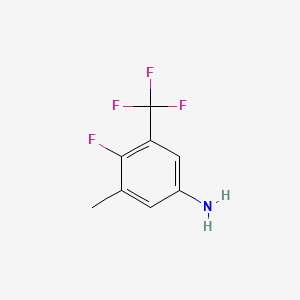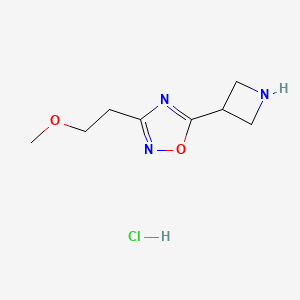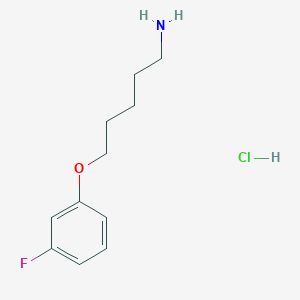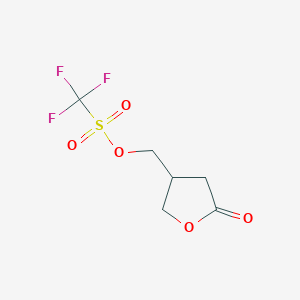
(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate
Vue d'ensemble
Description
“(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate”, also known as OTf, is a chemical compound commonly used as a reagent in organic synthesis1. It belongs to the class of cyclic carbonates and is widely used in pharmaceutical, agrochemical, and polymer industries1.
Synthesis Analysis
The synthesis of “(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate” is not explicitly mentioned in the search results. However, a related compound, Methyl trifluoromethanesulfonate, is commercially available and can also be prepared in the laboratory by treating dimethyl sulfate with triflic acid2.Molecular Structure Analysis
The molecular structure analysis of “(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate” is not explicitly mentioned in the search results. However, a related compound, Methyl trifluoromethanesulfonate, has the formula CF3SO2OCH32.Chemical Reactions Analysis
The specific chemical reactions involving “(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate” are not explicitly mentioned in the search results. However, a related compound, Methyl trifluoromethanesulfonate, is known to undergo hydrolysis upon contact with water, losing its methyl group and forming triflic acid and methanol2. It can also alkylate many functional groups which are very poor nucleophiles such as aldehydes, amides, and nitriles2.Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate” are not explicitly mentioned in the search results. However, a related compound, Methyl trifluoromethanesulfonate, is a colourless liquid with a molar mass of 164.10 g·mol −12. It has a density of 1.496 g/mL, a melting point of −64 °C, and a boiling point of 100 °C2. It hydrolyzes in water2.Applications De Recherche Scientifique
Cyclisations and Polycyclic System Formation : Triflic acid is an excellent catalyst for inducing cyclisation of homoallylic sulfonamides, leading to the formation of polycyclic systems efficiently. This property is utilized in creating complex organic compounds (Haskins & Knight, 2002).
Alkylation of Benzene with Cyclic Ethers : Triflic acid catalyzes the alkylation of benzene with cyclic ethers, leading to the formation of phenyl-substituted compounds and bicyclic compounds. The reactivity of cyclic ethers and the stability of carbocationic intermediates are crucial for the product formation and distribution in these reactions (Molnár et al., 2003).
Preparation of Vinyl Trifluoromethanesulfonates : The preparation involves the use of trifluoromethanesulfonic anhydride and showcases the versatility of the compound in creating various products through processes like acylation, elimination, dehydration, and sulfonation (Stang & Dueber, 2003).
Activation in Biomass-derived Products Synthesis : Triflic acid acts as a solvent and catalyst in the reaction of 5-hydroxymethylfurfural with arenes, leading to the formation of arylmethylfurfurals and diarylmethylfurans. These reactions showcase the potential of triflic acid in biomass-derived product synthesis and organic synthesis based on renewable resources (Ryabukhin et al., 2016).
Polymerization Catalyst : The compound is used as a catalyst for the living polymerization of tetra-hydrofuran (THF), leading to the production of mono, bi-, and trifunctional telechelic poly(THF)s. This highlights its role in the field of polymer science and engineering (Oike et al., 2000).
Foundational Frameworks in Catena-Phosphorus Chemistry : The synthesis and characterization of triflate salts of cyclotriphosphinophosphonium and cyclodiphosphinophosphonium cations are described, marking its importance in the development of catena-phosphorus chemistry (Dyker et al., 2007).
Safety And Hazards
The safety and hazards of “(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate” are not explicitly mentioned in the search results. However, a related compound, Methyl trifluoromethanesulfonate, is known to be corrosive2. It is harmful if swallowed, in contact with skin, or if inhaled3. It is also a flammable liquid and vapor3.
Orientations Futures
The future directions of “(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate” are not explicitly mentioned in the search results. However, given its use as a reagent in organic synthesis and its wide application in pharmaceutical, agrochemical, and polymer industries1, it is likely that research will continue to explore its potential uses and improve its synthesis methods.
Propriétés
IUPAC Name |
(5-oxooxolan-3-yl)methyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O5S/c7-6(8,9)15(11,12)14-3-4-1-5(10)13-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVUSNMDBZZREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

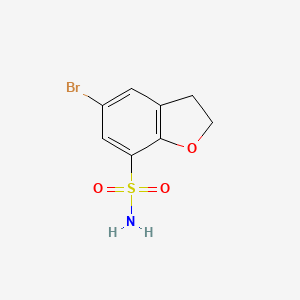
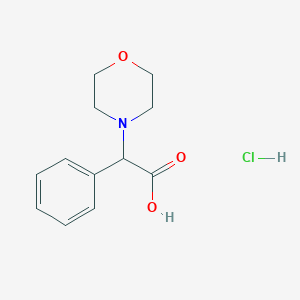
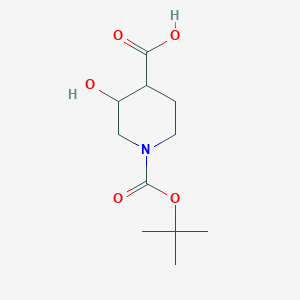
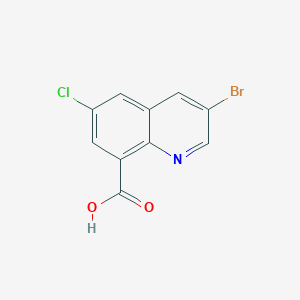
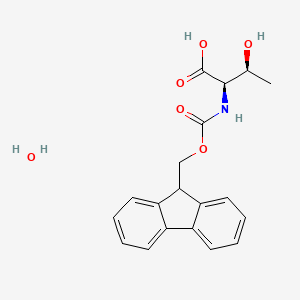
![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)
![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)
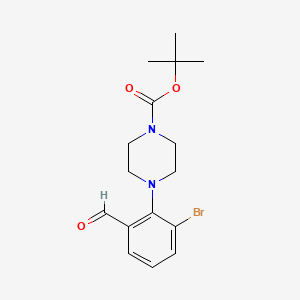
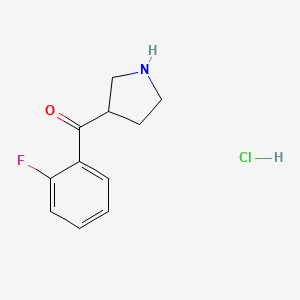
![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)
